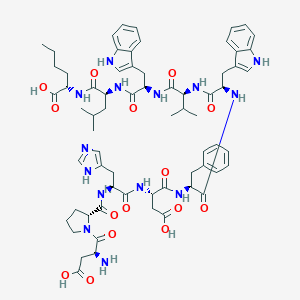

Neurokinin B, pro(2)-trp(6,8)-nle(10)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neurokinin B (NKB) is a neuropeptide that belongs to the tachykinin family of peptides. It is a potent stimulator of the hypothalamic-pituitary-gonadal (HPG) axis and plays a crucial role in reproductive physiology. The pro(2)-trp(6,8)-nle(10)-NKB is a synthetic form of NKB that has been widely used in scientific research.

Mécanisme D'action

The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- acts on the Neurokinin B, pro(2)-trp(6,8)-nle(10)- receptor (NK3R) located on GnRH neurons and pituitary gonadotrophs. The binding of pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- to NK3R leads to the activation of phospholipase C (PLC) and the subsequent release of inositol triphosphate (IP3) and diacylglycerol (DAG). The IP3 and DAG activate protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII), which leads to the activation of the transcription factor, c-fos. The activation of c-fos leads to the synthesis and secretion of LH and FSH from the pituitary gland.

Effets Biochimiques Et Physiologiques

The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has been shown to stimulate the secretion of LH and FSH from the pituitary gland. It also increases the frequency of GnRH neuron firing and enhances the amplitude of GnRH secretion. The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has been shown to have a more potent effect on the secretion of LH than FSH. It also has a longer half-life than Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which makes it more suitable for experimental studies.

Avantages Et Limitations Des Expériences En Laboratoire

The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has several advantages for lab experiments. It is a synthetic form of Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which makes it more stable and easier to handle than the natural peptide. It has a longer half-life than Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which allows for more prolonged experiments. However, the pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has some limitations. It is a synthetic peptide, and its effects may not fully reflect the physiological effects of Neurokinin B, pro(2)-trp(6,8)-nle(10)-. It also has a higher cost than Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which may limit its use in some experiments.

Orientations Futures

There are several future directions for the study of pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)-. One direction is to investigate the role of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in the regulation of the menstrual cycle and menopause. Another direction is to study the effects of Neurokinin B, pro(2)-trp(6,8)-nle(10)- on other physiological processes, such as pain perception and cardiovascular function. The development of selective NK3R agonists and antagonists may also provide new opportunities for the treatment of reproductive disorders. Overall, the pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- is a valuable tool for studying the role of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in reproductive physiology, and further research is needed to fully understand its effects.

Méthodes De Synthèse

The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- is a synthetic form of Neurokinin B, pro(2)-trp(6,8)-nle(10)- that is synthesized using solid-phase peptide synthesis (SPPS) technique. The SPPS technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- is synthesized by incorporating the modified amino acids, proline, tryptophan, and norleucine, at positions 2, 6, 8, and 10, respectively. The final product is obtained by cleaving the peptide from the solid support and purifying it using high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has been widely used in scientific research to study the role of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in reproductive physiology. It has been used to investigate the mechanism of action of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in the HPG axis and its effects on gonadotropin-releasing hormone (GnRH) neurons. It has also been used to study the effects of Neurokinin B, pro(2)-trp(6,8)-nle(10)- on the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

Propriétés

Numéro CAS |

105869-12-3 |

|---|---|

Nom du produit |

Neurokinin B, pro(2)-trp(6,8)-nle(10)- |

Formule moléculaire |

C67H86N14O15 |

Poids moléculaire |

1327.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 |

Clé InChI |

ZKLUNXWBZZDGQS-KDICMADCSA-N |

SMILES isomérique |

CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N |

SMILES |

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |

SMILES canonique |

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |

Autres numéros CAS |

105869-12-3 |

Séquence |

DPHDFWVWLX |

Synonymes |

2-Pro-6,8-Trp-10-Nle-neurokinin B DPDTNle-NB neurokinin B, Pro(2)-Trp(6,8)-Nle(10)- neurokinin B, prolyl(2)-tryptophyl(6,8)-norleucine(10)- neuromedin K, Pro(2)-Trp(6,8)-Nle(10)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)

![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)